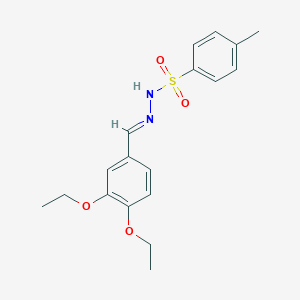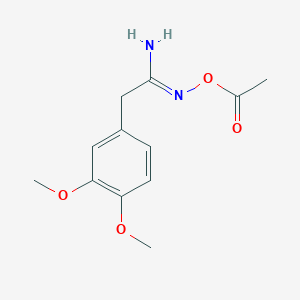![molecular formula C15H14N4O B5909268 5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5909268.png)
5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have been extensively studied for their biological activities. This compound has attracted attention due to its unique structure and promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the body. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria. Its antitumor activity may be attributed to its inhibition of cyclin-dependent kinases, which play a crucial role in cell cycle regulation. Its anti-inflammatory and analgesic activities may be mediated by its modulation of the immune system and pain pathways, respectively.
Biochemical and Physiological Effects:
5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to affect various biochemical and physiological processes in the body. For example, it can modulate the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. It can also inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it can protect neurons from oxidative stress and apoptosis, thereby preventing neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its diverse biological activities, which make it a versatile tool for studying various biological processes. Another advantage is its synthetic accessibility, which allows for the production of large quantities of the compound. However, one limitation is its moderate yield and purity, which may require additional purification steps. Another limitation is its potential toxicity, which should be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research on 5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, its structure-activity relationship can be studied to optimize its biological activities and reduce its toxicity. Finally, its pharmacokinetic and pharmacodynamic properties can be evaluated to determine its suitability for clinical use.
Conclusion:
In conclusion, 5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound with diverse biological activities and promising pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of 5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been reported in the literature. The most commonly used method involves the reaction of 6-methyl-2-phenylpyrimidin-4-amine with allyl isothiocyanate in the presence of a base, followed by cyclization with hydrazine hydrate and subsequent oxidation with hydrogen peroxide. The yield of this method is moderate, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
The biological activities of 5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been investigated in various studies. It has been reported to exhibit antimicrobial, antitumor, anti-inflammatory, and analgesic activities. It also shows potential as a selective inhibitor of cyclin-dependent kinases, which are important targets for cancer therapy. Moreover, this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6-methyl-1-phenyl-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-3-9-18-11(2)17-14-13(15(18)20)10-16-19(14)12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSQMRDZDJCOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5909204.png)
![2-(4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909205.png)
![2-(4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909212.png)
![2-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909222.png)

![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5909237.png)
![2-{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5909243.png)
![2-(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909246.png)

![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909256.png)
![2-(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909260.png)
![3-({2-methoxy-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}methyl)benzoic acid](/img/structure/B5909276.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide](/img/structure/B5909285.png)